molecular formula C5H6N2S B1620697 Thiophene-2-carboximidamide CAS No. 54610-75-2

Thiophene-2-carboximidamide

Cat. No. B1620697
CAS RN: 54610-75-2
M. Wt: 126.18 g/mol
InChI Key: QSELGEUCFNFITD-UHFFFAOYSA-N
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Description

Thiophene-2-carboximidamide is a chemical compound that is used in laboratory chemicals . It is also known as Thiophene-2-carboximidamide hydrochloride . It belongs to the class of organic compounds known as phenethylamines .


Synthesis Analysis

Thiophene-2-carboximidamide has been synthesized with an acceptable yield under microwave radiation (MW) conditions . The synthesis of thiophene derivatives has been highlighted in the literature from 2012 to 2020 .


Molecular Structure Analysis

The molecular weight of Thiophene-2-carboximidamide hydrochloride is 162.64 . The Inchi Code is 1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H . The crystal structures of nNOS-inhibitor complexes reveal a new hot spot that explains the selectivity of 14 and why converting the secondary to tertiary amine leads to enhanced selectivity .


Chemical Reactions Analysis

The amide imidic thiophene-2-carboximidamide prototropic tautomerization via single proton intramigration was computed using the DFT B3LYP/6-311G (d,p) level of theory . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene-2-carboximidamide hydrochloride is a solid . Thiophene-2-carboximidamide isomers together with their prototropic (E)/(Z)-thiophene-2-carbohydrazonic acid tautomers were docked against 1BNA DNA .

Scientific Research Applications

Semiconductor and Fluorescent Compounds

Thiophene-2-carboximidamide-based materials have seen significant interdisciplinary research, especially in the fields of semiconductors and fluorescent compounds. These studies have explored applications in the fabrication of electronic and optoelectronic devices, as well as in the selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005).

Anticancer Activity

Research has also been conducted on thiophene derivatives like 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, showing potential anticancer activity in leukemia cell lines. This suggests a promising role for these compounds in cancer therapy (Santos et al., 2016).

Neuronal Nitric Oxide Synthase Inhibitors

Thiophene-2-carboximidamide derivatives have been studied as neuronal nitric oxide synthase (nNOS) inhibitors, which are significant in treating neurodegenerative diseases and stroke. Efforts have been made to improve the bioavailability of these compounds for therapeutic applications (Huang & Silverman, 2013).

Microbial Metabolism

An organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source for growth has been identified, highlighting the biological relevance and metabolic pathways associated with thiophene derivatives (Cripps, 1973).

Organic Semiconductors

Thiophene-based organic semiconductors are being extensively studied for potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This research is significant for advancing material chemistry and developing new electronic devices (Turkoglu, Cinar, & Ozturk, 2017).

Lithium Ion Batteries

Thiophene derivatives have been evaluated as functional additives for improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries, demonstrating their potential in enhancing the efficiency and stability of high-energy storage systems (Xia, Xia, & Liu, 2015).

Synthesis and Structural Analysis

Studies on the synthesis and crystal structure of thiophene derivatives, such as thiophene-2-carboxaldehyde thiosemicarbazone and its metal complexes, have provided insights into their potential biological activities. These studies emphasize the versatility and complexity of thiophene-based compounds in various chemical contexts (Teoh, Ang, Fun, & Ong, 1999).

Development of Anti-Cancer Agents

Efforts to synthesize thiophene-2-carboxylic acid derivatives have been made with the aim of evaluating their anti-cancer properties. These studies contribute to the discovery of novel therapeutic agents targeting cancer cells (Patil et al., 2014).

Natural Occurrence and Biological Properties

Research into naturally occurring thiophenes, including thiophene-2-carboximidamide derivatives, has revealed a range of biological properties such as antimicrobial, antiviral, and anticancer activities. This highlights the significance of thiophene compounds in natural product chemistry and their potential therapeutic uses (Ibrahim et al., 2016).

Chemical Transformations and Synthetic Methodologies

The chemical transformations of thiophene derivatives have been explored, offering novel methodologies for synthesizing complex structures like thieno[2,3-d]pyrimidin-4(3H)-one. These studies contribute to the advancement of synthetic organic chemistry (Pokhodylo et al., 2010).

Functionalization of Conjugated Polymers

Innovative approaches have been developed for the functionalization of conjugated polymers using thiophene derivatives. This research is crucial for creating new materials with tailored properties for specific applications (Li, Vamvounis, Yu, & Holdcroft, 2001).

Therapeutic Potential in Melanoma

Thiophene-2-carboximidamide inhibitors have been identified as potential therapeutic agents for melanoma treatment, showcasing the role of these compounds in medical research and drug development (Huang et al., 2014).

Safety And Hazards

Thiophene-2-carboximidamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase have shown excellent in vitro efficacy in melanoma cell lines . This suggests a potential therapeutic application for the treatment of melanoma . More research is needed to further explore this potential.

properties

IUPAC Name

thiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELGEUCFNFITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381851
Record name Thiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carboximidamide

CAS RN

54610-75-2
Record name 2-Thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54610-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
H Huang, H Li, S Yang, G Chreifi… - Journal of medicinal …, 2014 - ACS Publications
… Here, we describe a novel hybrid strategy that combines the pharmacokinetically promising thiophene-2-carboximidamide fragment and structural features of our previously reported …
Number of citations: 53 pubs.acs.org
SC Annedi, J Ramnauth, SP Maddaford… - Journal of medicinal …, 2012 - ACS Publications
A series of 1,6-disubstituted indoline derivatives were synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS) designed to mitigate the cardiovascular liabilities …
Number of citations: 51 pubs.acs.org
SC Annedi, SP Maddaford, G Mladenova… - Journal of medicinal …, 2011 - ACS Publications
3,6-Disubstituted indole derivatives were designed, synthesized, and evaluated as inhibitors of human nitric oxide synthase (NOS). Bulky amine containing substitution on the 3-position …
Number of citations: 40 pubs.acs.org
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… -2-carbonitrile, the thiophene-2-carboximidamide (19) was prepared in 96% yield under similar conditions to those noted in schemes 2‒4. The thiophene-2-carboximidamide (19) was …
Number of citations: 1 www.sciencedirect.com
H Li, RJ Evenson, G Chreifi, RB Silverman… - Biochemistry, 2018 - ACS Publications
… Our group and others have turned to more biocompatible thiophene-2-carboximidamide (T2C) inhibitors as potential nNOS selective inhibitors. We have used crystallography and …
Number of citations: 5 pubs.acs.org
SC Annedi, SP Maddaford, J Ramnauth… - European journal of …, 2012 - Elsevier
We recently reported a series of 1,6-disubstituted indoline-based thiophene amidine compounds (5) as selective neuronal nitric oxide synthase (nNOS) inhibitors to mitigate the …
Number of citations: 22 www.sciencedirect.com
J Ramnauth, P Renton, P Dove… - Journal of medicinal …, 2012 - ACS Publications
Numerous studies have shown that selective nNOS inhibitors could be therapeutic in many neurological disorders. Previously, we reported a series of 1,2,3,4-tetrahydroquinoline-based …
Number of citations: 22 pubs.acs.org
H Huang, RB Silverman - Current topics in medicinal chemistry, 2013 - ingentaconnect.com
… present a review of various strategies adopted by our group to improve the bioavailability of 2-aminopyridine derivatives and describe recent advances in thiophene-2-carboximidamide …
Number of citations: 13 www.ingentaconnect.com
R Silverman - 2014 - scholars.northwestern.edu
Thiophene-2-carboximidamide Based Selective Neuronal Nitric Synthase Oxide Inhibitors — Northwestern Scholars … Thiophene-2-carboximidamide Based Selective Neuronal …
Number of citations: 0 www.scholars.northwestern.edu
DJ Grandis, GA MacGowan, AP Koretsky - Journal of the American …, 1998 - elibrary.ru
… Background: ORG 30029 (N-hydroxy-5,6-dimethoxy-benzo [b] thiophene-2-carboximidamide HCl) is a calcium sensitizing agent that increases contractility without significantly altering …
Number of citations: 5 elibrary.ru

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